2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol
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Overview
Description
- BHPF is commonly used in the synthesis of epoxy resins, polycarbonates, acrylic resins, and other materials that require these desirable properties .
9,9-Bis(4-hydroxyphenyl) fluorene (BHPF): is a compound with a cardo-ring structure. It plays a crucial role as a raw material in the production of various high-performance materials due to its excellent thermal stability and optical properties.
Preparation Methods
- BHPF can be synthesized through the condensation reaction of 9-fluorenone and phenol under acidic catalysis.
- Various catalysts have been employed for this reaction, including inorganic acids, organic acids, heteropoly acids, solid acids, and acidic ionic liquids (ILs).
- To enhance the reaction rate, co-catalysts such as thiols (e.g., thioglycolic acid) are often added .
Chemical Reactions Analysis
- BHPF undergoes condensation reactions, where it forms a bond between the carbonyl group of 9-fluorenone and the hydroxyl group of phenol.
- Common reagents include phenol, 9-fluorenone, and acidic catalysts (such as ILs).
- The major product formed is 9,9-Bis(4-hydroxyphenyl) fluorene, which has the desired cardo-ring structure .
Scientific Research Applications
Chemistry: BHPF serves as a building block for high-performance polymers, including epoxy resins and polycarbonates.
Biology and Medicine: Its biocompatibility and thermal stability make it suitable for biomedical applications, such as drug delivery systems and tissue engineering.
Mechanism of Action
- BHPF’s mechanism of action depends on its application context. For instance:
- In epoxy resins, it acts as a cross-linking agent, enhancing material strength and durability.
- In drug delivery systems, it provides stability and controlled release of therapeutic agents.
- Molecular targets and pathways vary based on the specific use case and interactions with other components .
Comparison with Similar Compounds
- BHPF’s uniqueness lies in its cardo-ring structure, which combines the fluorene backbone with phenolic groups.
- Similar compounds include other bisphenols (e.g., bisphenol A) and related aromatic compounds, but BHPF’s specific structure sets it apart .
Properties
CAS No. |
152480-63-2 |
---|---|
Molecular Formula |
C25H18O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C25H18O2/c26-18-15-13-17(14-16-18)25(23-11-5-6-12-24(23)27)21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-16,26-27H |
InChI Key |
ZOULJZHSJABVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=CC=C5O |
Origin of Product |
United States |
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